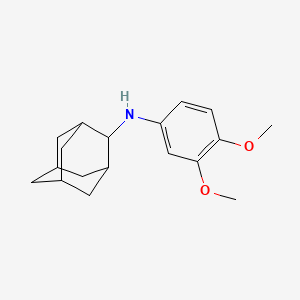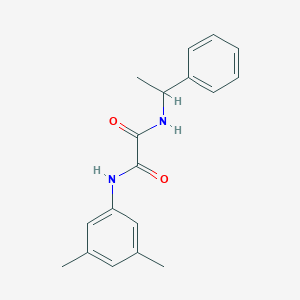
N-(3,5-dimethylphenyl)-N'-(1-phenylethyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, including chlorination, condensation, hydrolysis, and further condensation reactions. For example, a synthesis technique has been designed for a similar compound, employing hexanedioic acid monomethyl ester as the raw material, which is advantageous due to its simplicity, ease of separation, and purification, achieving a yield of up to 75.2% and is suitable for large-scale industrial production (S. Lan-xiang, 2011).
Molecular Structure Analysis
The molecular structure of chemically related compounds can be characterized using techniques such as 1H NMR. For instance, bisferrocenyldiamines and their complexes have been synthesized and analyzed, providing insights into the molecular configuration and potential catalytic activities (Jeonghoon Song et al., 1999).
Chemical Reactions and Properties
Chemical reactions, such as Friedel-Crafts alkylation, are utilized in the synthesis of compounds with similar structures, demonstrating the influence of catalysts and reaction conditions on product formation and selectivity (Yukio Takahashi et al., 1995).
Physical Properties Analysis
The physical properties of related compounds, such as solubility and thermal stability, can be significantly influenced by their molecular structure. For instance, aromatic polyamides containing triphenylamine moieties exhibit good solubility in organic solvents and high thermal stability, making them suitable for various applications (Guey‐Sheng Liou & Cha-Wen Chang, 2008).
Chemical Properties Analysis
The chemical properties of such compounds are pivotal in understanding their reactivity and potential uses. Studies on similar compounds have demonstrated various chemical behaviors, including the ability to undergo cyclopropanation reactions with enantioselectivity up to 95% (Jeonghoon Song et al., 1999).
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-9-13(2)11-16(10-12)20-18(22)17(21)19-14(3)15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRARGMWJJTJHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NC(C)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

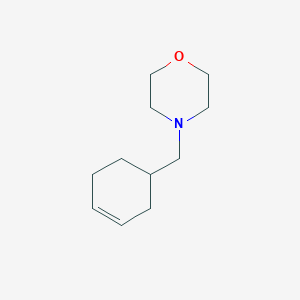
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B4962450.png)
![2-{[3-(2-ethylphenoxy)propyl]amino}ethanol](/img/structure/B4962455.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}butanamide](/img/structure/B4962465.png)
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4962470.png)
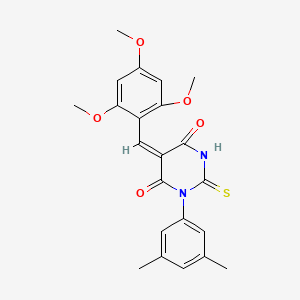
![3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)-N-(4-chloro-3-nitrophenyl)benzamide](/img/structure/B4962475.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(3-cyclopentylpropyl)-4-methoxy-N-methylbenzamide](/img/structure/B4962483.png)
![4-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B4962489.png)
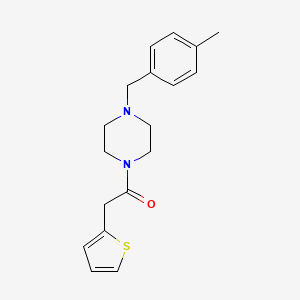
![methyl 6-methyl-2-[(2-methyl-3-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4962504.png)
![methyl N-{[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B4962513.png)
![1-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B4962525.png)
